Dimethylzinc

Beschreibung

Mobile liquid, with peculiar garlic odor.

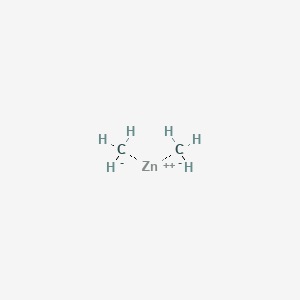

Structure

2D Structure

Eigenschaften

IUPAC Name |

zinc;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPGMCRJPQJYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Zn | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060271 | |

| Record name | Zinc, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile liquid, with peculiar garlic odor., Colorless liquid; [HSDB] | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylzinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

113 °F at 760 mmHg (USCG, 1999), 46 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN XYLENE, SOL IN ETHER, MISCIBLE WITH HYDROCARBONS | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 at 50.9 °F (USCG, 1999) - Denser than water; will sink, 1.386 AT 10.5 °C/4 °C, Saturated liquid density= 86.700 lb/cu ft @ 70 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Saturated vapor density= 0.10090 lb/cu ft @ 70 °C | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

376.0 [mmHg], vapor pressure = 376 mm Hg @ 25 °C | |

| Record name | Dimethylzinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, MOBILE LIQ | |

CAS No. |

544-97-8 | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6R0N8W2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44 °F (USCG, 1999), -40 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dimethylzinc from Methyl Iodide and Zinc

This technical guide provides an in-depth overview of the synthesis of dimethylzinc from methyl iodide and zinc, a foundational reaction in the field of organometallic chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this highly reactive and significant compound.

Introduction: Historical and Modern Context

The synthesis of this compound, first accomplished by Sir Edward Frankland in 1849, represents a landmark achievement in chemistry.[1][2][3] While working at the University of Marburg, Frankland heated a mixture of zinc and methyl iodide in a sealed glass tube, leading to the serendipitous creation of the first organozinc compound.[1][4] This experiment not only introduced a new class of chemical compounds but also laid the groundwork for the development of organometallic chemistry, a field that has since become indispensable in catalysis, pharmaceuticals, and materials science.[2][3][5]

Historically, organozinc compounds were pivotal for introducing alkyl groups into organic molecules.[1] Although largely superseded in many laboratory applications by the less pyrophoric and more easily handled Grignard reagents, this compound and its analogues remain crucial in specific synthetic pathways where their unique reactivity is advantageous.[1] Furthermore, high-purity this compound is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for manufacturing wide band gap II-VI semiconductors and as a p-dopant for III-V semiconductors.[2][3][6]

The original synthesis method, involving the direct reaction of zinc metal with an alkyl iodide, remains fundamentally unchanged in modern laboratory practice, though significant refinements have been introduced to improve safety, yield, and control.[1] These include the use of activated zinc, such as a zinc-copper couple, and the use of inert atmospheres and appropriate solvents.[1][7][8]

Chemical and Physical Properties

This compound is a colorless, volatile, and mobile liquid characterized by a distinct garlic-like odor.[1][7][9] It is a highly reactive compound that is pyrophoric, igniting spontaneously upon exposure to air, and reacts violently with water and other protic solvents.[1][6][7][10] Due to its hazardous nature, it is often supplied and handled as a solution in hydrocarbon solvents like hexanes or toluene.[1][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Chemical Formula | Zn(CH₃)₂ | [1][7] |

| Molar Mass | 95.478 g/mol | [1] |

| Appearance | Colorless liquid | [1][9] |

| Odor | Disagreeable, garlic-like | [1][7] |

| Density | 1.386 g/cm³ at 10.5 °C | [1] |

| Melting Point | -42 °C (231 K) | [1][7] |

| Boiling Point | 46 °C (319 K) | [1][7] |

| Vapor Pressure | 376 mmHg at 25 °C | [7] |

| Solubility | Soluble in alkanes, diethyl ether, xylene; Decomposes in water, ethanol, and acids. | [1][7] |

| Structure | Linear C-Zn-C bond (gas phase and solution) | [1][2] |

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound from methyl iodide and zinc proceeds via the direct insertion of zinc into the carbon-iodine bond. The overall balanced chemical equation is:

2 Zn + 2 CH₃I → Zn(CH₃)₂ + ZnI₂ [1][7]

The reaction forms zinc iodide (ZnI₂) as a significant byproduct.[1] The process is believed to occur in two main stages:

-

Formation of Methylzinc Iodide: An initial oxidative addition of zinc metal to methyl iodide forms the organozinc halide intermediate, methylzinc iodide (CH₃ZnI).

-

Disproportionation (Schlenk Equilibrium): The methylzinc iodide intermediate then undergoes disproportionation to yield the final product, this compound, and zinc iodide.

This process is analogous to the formation of Grignard reagents. The use of a zinc-copper couple or other activators is crucial for initiating the reaction, as it increases the surface area and electronic activity of the zinc metal.[1][11]

Reaction Pathway Diagram

Caption: Synthesis pathway of this compound from methyl iodide and zinc.

Experimental Protocols

Extreme caution must be exercised when synthesizing and handling this compound due to its pyrophoric nature. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.

Method 1: Synthesis using Zinc-Copper Couple (Modern Laboratory Scale)

This method is adapted from established procedures for preparing organozinc reagents.[8][11]

Materials:

-

Zinc dust (<100 mesh)

-

Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN)

-

Methyl iodide (CH₃I), freshly distilled

-

Anhydrous diethyl ether or dibutyl ether (as solvent)

-

Iodine (a single crystal for activation)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

-

Schlenk line or glovebox for inert atmosphere operations.

-

Heating mantle.

-

Distillation apparatus.

Procedure:

-

Activation of Zinc: In the reaction flask, under a positive pressure of inert gas, combine zinc dust and a catalytic amount of copper(I) iodide or cyanide (~2-5 mol%). Add a single crystal of iodine. Gently heat the mixture under vacuum with a heat gun to sublime the iodine and distribute the copper salt over the zinc surface. This process forms the highly reactive zinc-copper couple. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous diethyl ether to the activated zinc. Begin vigorous stirring.

-

Initiation: Add a small portion of the methyl iodide via the dropping funnel. The reaction may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Addition of Methyl Iodide: Once the reaction has started, add the remaining methyl iodide dropwise at a rate that maintains a steady reflux. If the reaction becomes too vigorous, the flask can be cooled with a water bath.

-

Reaction Completion: After the addition is complete, continue to stir the mixture and heat at reflux for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation and Purification: Allow the mixture to cool and the solid zinc iodide byproduct to settle. The supernatant solution of this compound in ether can be carefully cannulated into a separate, dry flask. For higher purity, the volatile this compound can be isolated by vacuum distillation. Caution: Distillation of neat this compound is extremely hazardous. It is often preferable to use the ethereal solution directly or to remove the ether under reduced pressure at low temperature, replacing it with a higher boiling hydrocarbon solvent.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Handling

This compound is an extremely hazardous substance that demands rigorous safety protocols.

-

Pyrophoricity: It ignites spontaneously in air.[1][6] All manipulations must be performed under a dry inert atmosphere.

-

Reactivity with Water: It reacts explosively with water and other protic substances, releasing flammable methane (B114726) gas.[1][10]

-

Toxicity and Exposure: Inhalation of vapors or mist can cause severe irritation to the respiratory tract.[9] Skin contact will result in severe thermal and chemical burns as the compound reacts with moisture on the skin.[6][9][10]

-

Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves must be worn. A face shield is highly recommended.

-

Fire Safety: In case of fire, it must be extinguished with a Class D fire extinguisher, dry sand, or powdered limestone. DO NOT USE WATER, a CO₂ extinguisher, or foam. [1]

-

Spill Management: Small spills can be covered with dry sand or vermiculite. The resulting mixture should be cautiously quenched by slowly adding a less reactive alcohol like isopropanol, followed by water.

-

Disposal: Unused this compound must be neutralized before disposal. This can be achieved by slow, controlled addition to a stirred, cooled solution of a high-boiling point alcohol (like isopropanol) in an inert solvent.[7] The process is highly exothermic and generates methane gas, which must be safely vented.

Conclusion

The synthesis of this compound from methyl iodide and zinc is a classic yet challenging procedure in organometallic chemistry. While its historical significance is undisputed, the compound's utility continues in modern materials science and specialized organic synthesis. A thorough understanding of the reaction, coupled with stringent adherence to safety protocols, is essential for its successful and safe preparation in a research environment. The methodologies and data presented in this guide provide a comprehensive foundation for scientists working with this important organometallic reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Solid-State Structures of this compound and Diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemists determine solid state structures of classic organometallic compounds - News - University of Liverpool [news.liverpool.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 544-97-8 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of Liquid Dimethylzinc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of liquid dimethylzinc. The information is intended to support researchers, scientists, and professionals in drug development and materials science in the safe and effective handling and application of this highly reactive organometallic compound.

Core Physical Properties of Liquid this compound

This compound is a colorless, mobile liquid with a characteristic garlic-like odor[1][2][3]. It is a volatile and highly pyrophoric compound, igniting spontaneously in air and reacting violently with water[3][4][5]. Due to its reactivity, it is typically handled under an inert atmosphere, such as nitrogen or argon[4]. The quantitative physical properties of liquid this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Weight | 95.45 g/mol | |

| Melting Point | -42 °C (-44 °F; 231 K) | |

| Boiling Point | 44-46 °C (111.2-114.8 °F; 317.15-319.15 K) | at 1 atm |

| Density | 1.386 g/cm³ | at 10.5 °C |

| 1.313 g/cm³ | at 28 °C | |

| Vapor Pressure | 376 mmHg | at 25 °C |

| 50.13 kPa | ||

| Viscosity | 0.807 mPa·s (cP) | at 70 °F (21 °C) |

| 0.3 mPa·s | at 28 °C | |

| Surface Tension | 18 dynes/cm (0.018 N/m) | at 20 °C (estimated) |

| Heat of Vaporization | 134.9 Btu/lb (74.95 cal/g) | |

| Thermal Conductivity | 0.1627 W/(m·K) | at 70 °C |

Experimental Protocols for Property Determination

The determination of the physical properties of volatile and pyrophoric organometallic compounds like this compound necessitates the use of specialized equipment and inert atmosphere techniques, such as a glovebox or Schlenk line[6][7].

A general approach to determining these properties would involve:

-

Density: Measured using a pycnometer or a densitometer within a glovebox to prevent exposure to air. The mass of a known volume of the liquid is determined under controlled temperature.

-

Melting and Boiling Points: Determined using standard laboratory techniques, but performed in sealed capillaries under an inert atmosphere to prevent ignition. For the boiling point, distillation under inert gas at atmospheric pressure would be employed.

-

Vapor Pressure: Can be measured using a static or dynamic method. A static method involves introducing the substance into a closed system with a manometer and measuring the pressure at thermal equilibrium. All components must be scrupulously free of air and water.

-

Viscosity: A viscometer, such as a capillary viscometer or a rotational viscometer, would be used. The entire measurement system must be enclosed within an inert atmosphere.

-

Surface Tension: Can be determined using methods like the du Noüy ring method or the Wilhelmy plate method, adapted for use within a glovebox.

Critical Safety and Handling Workflow for this compound

Given the pyrophoric and reactive nature of this compound, a strict and well-defined handling protocol is paramount for the safety of researchers. The following diagram outlines the essential logical workflow for the safe handling of this compound.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. nouryon.com [nouryon.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethylzinc

Abstract

This compound (Zn(CH₃)₂), a cornerstone organometallic compound, has been pivotal since its first synthesis by Edward Frankland in 1849, which led to the development of valency theory.[1] It is a volatile, pyrophoric colorless liquid with a characteristic garlic-like odor.[2][3] Despite its challenging handling requirements, this compound remains a crucial reagent in organic synthesis and a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for producing advanced semiconductor materials.[1][4] This guide provides a comprehensive technical overview of the molecular structure and chemical bonding of this compound, summarizing crystallographic and gas-phase data, detailing experimental methodologies for its structural determination, and illustrating key concepts through diagrams.

Molecular Structure

The molecular structure of this compound is characterized by its simple, linear geometry, which varies slightly between the gas and solid phases.

Gas-Phase Structure

In the gaseous state, this compound exists as a monomeric molecule with a linear C-Zn-C arrangement.[1][2] This linearity is a hallmark of dialkylzinc compounds where the zinc atom is two-coordinate. The absence of intermolecular forces allows the molecule to adopt its lowest energy conformation. Structural studies of the gas phase have been conducted primarily using gas electron diffraction.[5]

Solid-State Structure

The solid-state structure of this compound is more complex, exhibiting polymorphism. It exists in two different crystalline modifications: a high-temperature α-phase and a low-temperature β-phase.[1]

-

High-Temperature Phase (α-Me₂Zn): Above 180 K, this compound crystallizes in a tetragonal phase which displays two-dimensional disorder.[1] The C-Zn-C unit remains strictly linear. The molecules are arranged in layers, with weak intermolecular interactions between zinc atoms and the methyl groups of neighboring molecules.[1]

-

Low-Temperature Phase (β-Me₂Zn): Below 180 K, this compound undergoes a reversible solid-solid phase transition to an ordered, more compact monoclinic structure.[1][6] In this phase, the C-Zn-C arrangement is very nearly linear.[1]

The structural parameters for this compound in its different phases are summarized in the table below.

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through various experimental techniques. These data are essential for understanding its reactivity and physical properties.

| Parameter | Gas Phase | Solid State (α-Me₂Zn) | Solid State (β-Me₂Zn) |

| Symmetry | D₃h'(G⁺₃₆)[7] | Tetragonal[1] | Monoclinic (P2₁/n)[1] |

| Zn-C Bond Length | 193.0 (2) pm[2] | 192.7 (6) pm[1] | 191.1 (14) pm & 192.0 (13) pm[1] |

| C-Zn-C Bond Angle | 180° (linear)[1][2] | 180° (linear)[1] | 178.2 (6)° (nearly linear)[1] |

| Key Intermolecular Distances | N/A | Zn···C: 349.1 (7) pm & 370.8 (7) pm[1] | Zn···C: 332.7 (14) pm, 342.4 (14) pm, 345.5 (15) pm[1] |

Table 1: Summary of key structural parameters for this compound.

Chemical Bonding and Electronic Structure

Zinc-Carbon Bond

The bonding in this compound is dominated by the two Zinc-Carbon (Zn-C) sigma bonds. In the context of valence bond theory, the linear geometry is explained by sp hybridization of the zinc atom. The zinc atom's 4s and one of its 4p orbitals combine to form two colinear sp hybrid orbitals, which then overlap with the sp³ hybrid orbitals of the carbon atoms in the methyl groups to form σ-bonds. The remaining two 4p orbitals on the zinc atom are empty.

The Zn-C bond is significantly polarized, with the zinc center acting as an electrophile (Lewis acid) and the methyl groups as nucleophiles.[4] This high degree of polarization is responsible for the compound's extreme reactivity.[4] The total bond order at the zinc atom in this compound has been calculated to be 2.02.[8]

Lewis Acidity and Adduct Formation

The presence of empty, low-lying p-orbitals on the zinc atom makes this compound a moderately soft Lewis acid.[1] It readily forms adducts with a variety of Lewis bases (e.g., ethers, amines).[1][5] This complex-forming ability can modify its stability and reactivity.[4] For instance, stabilization can be achieved by reacting this compound with a chloride ion source to form the trigonal planar [(CH₃)₂ZnCl]⁻ anion, where the C-Zn-C bond angle changes from 180° to approximately 138.5°.[4][9]

Caption: Lewis acid-base adduct formation with this compound.

Intermolecular Interactions

In the condensed phase, the molecules of this compound interact primarily through weak van der Waals forces.[1][6] These forces, with only minor covalent contributions, are responsible for holding the molecules together in the crystal lattice.[1][6] The cohesive energy per molecule has been calculated to be 0.61(4) eV, with van der Waals forces accounting for 94% of this energy.[1]

Thermochemical Data

| Property | Value |

| Molar Mass | 95.478 g/mol [2][3] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈, liquid) | 50.6 kJ/mol[3] |

| Heat of Formation (ΔHf, gas) | 12.7 kcal/mol (~53.1 kJ/mol)[10] |

| Ionization Potential | 9.4 eV[10] |

Table 2: Selected thermochemical properties of this compound.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of a volatile and reactive compound like this compound requires specialized experimental techniques. Gas electron diffraction and single-crystal X-ray diffraction are the primary methods employed.[5]

Methodology: Gas Electron Diffraction (GED)

Gas Electron Diffraction is used to determine the molecular structure in the gas phase.

Protocol:

-

Sample Introduction: A gaseous sample of high-purity this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet.

-

Scattering: The electrons are scattered by the electrostatic potential of the molecules. The scattering pattern is a function of the interatomic distances within the molecule.

-

Detection: The scattered electrons create a diffraction pattern of concentric rings on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of scattered electron intensity is measured. This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding interatomic distances at a given radius.

-

Structure Refinement: A theoretical model of the molecule's geometry is fitted to the experimental radial distribution curve using a least-squares refinement process to determine the precise bond lengths and angles.

Methodology: Single-Crystal X-ray Diffraction

This technique is used to determine the structure in the solid state. Due to this compound's low melting point (-42 °C), this requires in-situ cryo-crystallography.[1]

Protocol:

-

Crystal Growth: A sample of liquid this compound is sealed in a thin-walled quartz capillary under an inert atmosphere. The capillary is carefully cooled on the diffractometer (e.g., to 150 K) to grow a single crystal in situ.[1]

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in specific directions.

-

Data Collection: A detector measures the intensities and positions of the diffracted beams (reflections) as the crystal is rotated.

-

Structure Solution: The pattern of reflections is used to determine the dimensions of the unit cell. The intensities of the reflections are used to determine the arrangement of atoms within the unit cell, a process known as solving the phase problem.

-

Structure Refinement: An atomic model is built and refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

Caption: Workflow for determining this compound's molecular structure.

Conclusion

This compound possesses a deceptively simple, linear molecular structure that belies its complex solid-state behavior and high reactivity. The molecule is characterized by two polarized, sp-hybridized Zn-C sigma bonds. In the gas phase, it is a classic example of a linear two-coordinate molecule. In the solid state, it exhibits polymorphism, with distinct high- and low-temperature phases governed by weak intermolecular forces. A thorough understanding of its structure and bonding, derived from techniques like gas electron diffraction and X-ray crystallography, is fundamental for its safe handling and effective application in synthetic chemistry and materials science.

References

- 1. The Solid-State Structures of this compound and Diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Harnessing the (CH3)2ZnCl– Anion for this compound Stabilization as a Pathway to Stable this compound Salts and this compound Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dimethyl zinc [openmopac.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermochemical Data of Dimethylzinc

This technical guide provides a comprehensive overview of the core thermochemical data for this compound (Zn(CH₃)₂). It includes key quantitative data presented in structured tables, detailed descriptions of the experimental protocols used for their determination, and visualizations of experimental workflows and thermodynamic relationships.

Core Thermochemical Properties

This compound is a highly reactive organometallic compound with significant applications in organic synthesis and materials science. A thorough understanding of its thermochemical properties is crucial for process design, safety, and computational modeling.

Physical and Thermochemical Data

The fundamental physical and thermochemical properties of this compound are summarized in the tables below. Data has been aggregated from various sources, and where applicable, values are presented with their reported uncertainties.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Formula | C₂H₆Zn | [1][2] |

| Molar Mass | 95.45 g/mol | [1][3] |

| Appearance | Colorless, volatile liquid | [4][5] |

| Odor | Disagreeable, garlic-like | [4][5] |

| Density | 1.386 g/cm³ at 10.5 °C | [5] |

| Melting Point | -42 °C (231 K) | [5][6] |

| Boiling Point | 46 °C (319 K) | [5][6] |

| Vapor Pressure | 376 mmHg at 25 °C | [7] |

Table 2: Enthalpy and Entropy Values for this compound

| Parameter | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Formation (liquid), ΔfH°(liquid) | 22.50 ± 1.30 | Review | [3] |

| 25.00 ± 5.90 | Review | [3] | |

| Standard Enthalpy of Formation (gas), ΔfH°(gas) | 52.90 ± 1.30 | Review | [3] |

| 55.40 ± 5.90 | Review | [3] | |

| Standard Enthalpy of Combustion (liquid), ΔcH°(liquid) | -2020.00 ± 5.90 | Combustion Calorimetry | [3] |

| Enthalpy of Vaporization, ΔvapH° | 30.40 ± 0.20 | N/A | [3] |

| Enthalpy of Fusion, ΔfusH | 6.83 | N/A | [3] |

| Standard Molar Entropy (liquid), S°(liquid) | 201.60 J/mol·K | N/A | [3] |

Table 3: Bond Dissociation Enthalpies (BDE) and Ionization Energy

| Parameter | Value (kJ/mol) | Method | Reference |

| First Zn-C BDE, D°(CH₃Zn-CH₃) | 285 ± 17 | Reaction Thermochemistry | [1][8] |

| Ionization Energy (IE) | 854.9 ± 1.9 (8.86 ± 0.02 eV) | Photoionization Mass Spectrometry | [3] |

| 868.4 ± 1.9 (9.00 ± 0.02 eV) | Photoionization Mass Spectrometry | [3] |

Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data for reactive compounds like this compound requires specialized experimental techniques. The primary methods employed are calorimetry and mass spectrometry.

Calorimetry

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[9][10] For organometallic compounds, reaction-solution calorimetry is often preferred over combustion calorimetry.[11]

Reaction-Solution Calorimetry: This technique measures the enthalpy change of a chemical reaction in a solution. For this compound, a common approach involves reacting it with a protic solvent, such as an acid, in a well-insulated calorimeter.

-

Apparatus: An isoperibol or adiabatic calorimeter is used, where the reaction vessel is submerged in a temperature-controlled bath.

-

Procedure:

-

A sealed glass ampoule containing a precisely weighed sample of this compound is placed into the reaction vessel, which contains a suitable reactant solution (e.g., dilute sulfuric acid).[12]

-

The system is allowed to reach thermal equilibrium.

-

The ampoule is broken, initiating the reaction: Zn(CH₃)₂(l) + H₂SO₄(aq) → ZnSO₄(aq) + 2CH₄(g).[12]

-

The temperature change of the solution is meticulously recorded over time.

-

The calorimeter is calibrated electrically by dissipating a known amount of energy and measuring the corresponding temperature rise.

-

-

Data Analysis: The heat of reaction is calculated from the observed temperature change and the known heat capacity of the calorimeter and its contents. This allows for the determination of the standard enthalpy of formation.[13]

Bomb Calorimetry: While challenging for organometallics due to the potential for incomplete combustion and the formation of non-stoichiometric metal oxides, bomb calorimetry can be used to determine the enthalpy of combustion.[11][14]

-

Apparatus: A high-pressure, constant-volume vessel (the "bomb") is submerged in a known quantity of water in an insulated container.[15][16]

-

Procedure:

-

A weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The sample is ignited via an electrical spark.[10]

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

The final temperature is recorded after thermal equilibrium is reached.

-

-

Data Analysis: The total heat evolved is calculated from the temperature rise and the pre-determined heat capacity of the calorimeter system.[15] Careful analysis of the final products (e.g., zinc oxide) is required to ensure the reaction stoichiometry is well-defined.[11]

Mass Spectrometry Techniques

Mass spectrometry methods are crucial for determining gas-phase thermochemical data, particularly bond dissociation energies and ionization energies.[17]

Photoionization Mass Spectrometry: This method is used to measure the energy required to ionize a molecule.

-

Apparatus: A photoionization mass spectrometer, where molecules are irradiated with photons of tunable energy.

-

Procedure:

-

A gaseous sample of this compound is introduced into the ionization chamber.

-

The sample is exposed to a beam of monochromatic photons with increasing energy.

-

The resulting ions are detected by a mass analyzer.

-

-

Data Analysis: The ionization energy is determined by identifying the minimum photon energy (the ionization threshold) at which the parent molecular ion, [Zn(CH₃)₂]⁺, is detected.[8]

Knudsen Effusion Mass Spectrometry: This technique is used to study high-temperature equilibria and derive bond energies.[18][19]

-

Apparatus: A Knudsen cell (an isothermal enclosure with a small orifice) coupled to a mass spectrometer.

-

Procedure:

-

The substance is heated in the Knudsen cell, creating an equilibrium vapor.

-

A molecular beam of the effusing vapor escapes through the orifice and is analyzed by the mass spectrometer.

-

Ion intensities are measured as a function of temperature.

-

-

Data Analysis: The partial pressures of the species in the vapor are related to the measured ion signals. By studying the temperature dependence of the equilibrium constants for dissociation reactions, reaction enthalpies and bond energies can be determined using the van't Hoff equation or third-law methods.[18]

Visualizations of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships discussed.

Caption: Workflow for Bomb Calorimetry.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 544-97-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The Solid-State Structures of this compound and Diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 11. Organometallic Thermochemistry Database [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. Calorimetry continued: Types of Calorimeters and Analyzing Heat Flow (M6Q5) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 14. ia801506.us.archive.org [ia801506.us.archive.org]

- 15. 11.2 Calorimetry - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]

- 16. Calorimetry - Wikipedia [en.wikipedia.org]

- 17. chimia.ch [chimia.ch]

- 18. Predissociation Measurements of Bond Dissociation Energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Genesis of Organometallic Chemistry: A Technical Guide to Edward Frankland's Synthesis of Dimethylzinc

Abstract

This technical guide provides an in-depth exploration of the historical synthesis of dimethylzinc as pioneered by Sir Edward Frankland in 1849. Initially pursuing the isolation of organic radicals, Frankland's work with methyl iodide and zinc metal inadvertently led to the creation of the first organozinc compound, a pivotal moment that marked the birth of organometallic chemistry.[1][2] This document, intended for researchers, scientists, and drug development professionals, offers a detailed account of Frankland's experimental protocols, a summary of the available quantitative data, and visual representations of his innovative workflows. By examining the original methodologies, this guide aims to provide a comprehensive resource for understanding the foundational techniques of a field that has become central to modern chemical synthesis.

Introduction: An Accidental Discovery

In the mid-19th century, the prevailing "radical theory" captivated the chemical community. Edward Frankland, a young English chemist, embarked on a series of experiments designed to isolate these theoretical organic radicals.[3] His investigation into the reaction between methyl iodide and metallic zinc in a sealed glass tube led to a serendipitous and dramatic discovery.[1] Upon adding water to the reaction residue, a vibrant greenish-blue flame erupted, signaling the presence of a remarkably reactive substance. This compound, this compound, was not the radical he sought but the first isolated compound containing a direct metal-to-carbon bond, laying the groundwork for the vast field of organometallic chemistry.[1]

Frankland's initial synthesis was fraught with challenges, including the use of high temperatures and pressures in sealed glass tubes.[3][4] His subsequent refinements, particularly the introduction of diethyl ether as a solvent, marked a significant improvement in both the safety and efficiency of the synthesis.[3][4] This guide details both the original sealed-tube method and the improved ether-based procedure, reflecting the ingenuity required to handle these highly pyrophoric and air-sensitive compounds in an era before modern inert-atmosphere techniques.[4]

Experimental Protocols

Frankland's synthesis of this compound can be categorized into two primary methods: the initial high-temperature sealed-tube reaction and a subsequent, more controlled synthesis in diethyl ether.

Original Sealed-Tube Synthesis (1849)

This method was defined by its simplicity in concept but considerable risk in execution, involving the direct reaction of methyl iodide and zinc in a sealed vessel at high temperatures.[1][4]

Objective: To synthesize this compound by the direct reaction of methyl iodide and zinc metal.

Reactants:

-

Methyl Iodide (CH₃I)

-

Zinc (Zn): Finely granulated or powdered. Frankland's initial experiments used pure zinc; the use of a zinc-copper couple to activate the zinc was a later improvement by Gladstone and Tribe.[4]

Apparatus:

-

Thick-walled glass tubes capable of withstanding high pressures (estimated up to 80-100 atmospheres).[4]

-

A furnace or oil bath for heating.[4]

Procedure:

-

Finely granulated zinc and methyl iodide were placed into a thick-walled glass tube.

-

The tube was carefully sealed using a flame, creating an airtight vessel.[1]

-

The sealed tube was then heated in a furnace or oil bath to a temperature between 150°C and 160°C.[4] Frankland noted that the reaction proceeded with "tolerable rapidity" at this temperature range.[4][5]

-

The heating was continued until all the methyl iodide was consumed.

-

Upon cooling, the reaction mixture consisted of a white, crystalline solid (a mixture of zinc iodide and methylzinc iodide) and a colorless, volatile liquid, which was the crude this compound.[4]

Improved Synthesis in Diethyl Ether

Frankland later discovered that the use of diethyl ether as a solvent significantly improved the reaction, allowing it to proceed at a lower temperature with a much higher yield and fewer gaseous byproducts.[3][4]

Objective: To synthesize this compound in a more controlled and efficient manner using diethyl ether as a solvent.

Reactants:

-

Methyl Iodide (CH₃I)

-

Zinc (Zn): Finely granulated.

-

Diethyl Ether ((C₂H₅)₂O)

Apparatus:

-

A "digester," which was a type of autoclave designed by Frankland capable of withstanding moderate pressure.[3][4]

Procedure:

-

Methyl iodide and zinc were combined in the digester.

-

Diethyl ether was added as a solvent.

-

The vessel was sealed and heated to approximately 100°C.[3][4]

-

The reaction proceeded to completion, resulting in the near-quantitative conversion of methyl iodide to this compound.[3][4]

-

A significant challenge with this method was the co-distillation of this compound (boiling point 44°C) and diethyl ether (boiling point 35°C), which resulted in a mixture of the two.[4]

Isolation and Purification

The extreme reactivity of this compound with air and moisture necessitated the development of novel techniques for its isolation. Frankland's ingenuity is evident in the apparatus he designed for distillation under an inert atmosphere.[4][5]

Objective: To isolate pure this compound from the reaction mixture without exposure to air or moisture.

Apparatus:

-

A custom-built distillation apparatus, as depicted in historical records, designed to operate under a protective atmosphere of dry hydrogen or carbon dioxide.[4][5]

-

A hydrogen or carbon dioxide generator.

-

A calcium chloride drying tube to dry the inert gas.[5]

Procedure:

-

The reaction vessel containing the crude this compound was connected to the distillation apparatus.

-

The entire system was flushed with dry hydrogen gas to displace all atmospheric air.[5]

-

The reaction mixture was gently heated to distill the more volatile this compound.[4]

-

The distillate was collected in a cooled receiving vessel, which was also maintained under a hydrogen atmosphere.[4][5]

-

The receiving bulbs containing the purified liquid were then sealed off with a flame for storage and subsequent experiments.[6]

Quantitative Data

Frankland's 19th-century publications were more descriptive than quantitative by modern standards. However, they provide valuable insights into the reaction conditions. The following tables summarize the available data from his experiments.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Sealed-Tube Method | Diethyl Ether Method |

| Reactants | Methyl Iodide, Zinc | Methyl Iodide, Zinc, Diethyl Ether |

| Temperature | ~150 - 160°C[4] | ~100°C[3][4] |

| Pressure | High (up to 80-100 atm)[4] | Low[3] |

| Solvent | None | Diethyl Ether[3][4] |

| Yield | Not specified (low) | Almost quantitative[3][4] |

| Byproducts | Zinc Iodide, Gaseous products | Zinc Iodide[4] |

Table 2: Physical Properties of this compound

| Property | Value |

| Chemical Formula | Zn(CH₃)₂[1] |

| Appearance | Colorless, mobile, volatile liquid[4] |

| Odor | Disagreeable, garlic-like[1] |

| Boiling Point | 44°C[4] |

| Reactivity | Pyrophoric (ignites spontaneously in air)[1] |

Reaction Pathway and Experimental Workflow

The synthesis of this compound from methyl iodide and zinc proceeds in two main stages. Initially, methylzinc iodide is formed, which then undergoes a disproportionation reaction (a form of Schlenk equilibrium) to yield this compound and zinc iodide. The distillation of the more volatile this compound shifts the equilibrium to favor the formation of the final product.

Reaction Scheme:

-

Formation of Methylzinc Iodide: 2 CH₃I + 2 Zn → 2 CH₃ZnI

-

Formation of this compound (Disproportionation): 2 CH₃ZnI ⇌ (CH₃)₂Zn + ZnI₂[3]

The following diagrams illustrate the logical and experimental workflows of Frankland's pioneering work.

Caption: Frankland's initial sealed-tube synthesis of this compound.

Caption: Workflow for the purification of this compound by distillation.

Conclusion

Sir Edward Frankland's synthesis of this compound was a landmark achievement that opened the door to the rich and varied field of organometallic chemistry. His meticulous experimental work, conducted with rudimentary equipment and a limited understanding of the novel substances he was creating, stands as a testament to his exceptional skill and intuition as a chemist. While modern methods for preparing organozinc reagents are safer and more efficient, a study of Frankland's original protocols offers invaluable insight into the origins of synthetic chemistry and the innovative spirit that drives scientific discovery. This historical perspective provides context for the advanced applications of organometallic compounds in contemporary research and drug development.

References

A Technical Guide to Quantum Chemical Calculations on Dimethylzinc

Abstract: Dimethylzinc (Zn(CH₃)₂) is a pivotal organometallic compound with significant applications in organic synthesis and materials science, particularly in Metal-Organic Chemical Vapour Deposition (MOCVD).[1][2] Its pyrophoric and reactive nature makes experimental characterization challenging. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and energetic properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational methods to understand and predict the behavior of this and similar organometallic species. This document details common computational methodologies, presents key quantitative data in a structured format, and outlines standardized computational protocols.

Introduction to Computational Studies on this compound

This compound is a linear, volatile, and highly reactive organozinc compound.[3][4] First synthesized by Edward Frankland in 1849, it has long been a subject of chemical interest.[3] From a theoretical standpoint, its relatively simple structure makes it an excellent model system for benchmarking computational methods for organometallic compounds, particularly those containing transition metals.

Quantum chemical calculations offer a powerful, safe, and cost-effective alternative to experimental investigation for determining molecular properties.[5] These methods can accurately predict:

-

Molecular Geometry: Bond lengths and angles in the gas phase and solid state.

-

Vibrational Spectra: Frequencies corresponding to infrared (IR) and Raman spectroscopy, which are crucial for material characterization.

-

Energetics: Key thermodynamic quantities such as bond dissociation energies (BDE), which are fundamental to understanding chemical reactivity and reaction mechanisms.[6][7]

This guide will explore the theoretical foundation and practical application of these calculations as they pertain to this compound.

Computational Methodologies

The accuracy of a quantum chemical calculation is determined by the chosen level of theory and the basis set. For a molecule like this compound, which contains a second-row transition metal, special considerations are necessary.

Levels of Theory

Density Functional Theory (DFT): DFT is often the method of choice for systems of this size due to its favorable balance of computational cost and accuracy. Several functionals have been successfully applied to this compound and related complexes:

-

B3LYP: A hybrid functional that is widely used and provides good results for the geometry and vibrational frequencies of organometallic compounds.[1][8]

-

TPSS and TPSSTPSS: Meta-GGA functionals that have shown high accuracy in predicting heats of formation for zinc complexes.[9]

-

B3PW91: Another hybrid functional that has been recommended for calculations involving metal ions.[2]

Wavefunction Theory (WFT): For higher accuracy, particularly for calculating energetic properties like bond dissociation energies, more computationally intensive WFT methods are employed.

-

Møller-Plesset Perturbation Theory (MP2): A common starting point for including electron correlation.[9]

-

Coupled Cluster (CC) Theory: The CCSD(T) method, often called the "gold standard" of quantum chemistry, provides highly accurate energies, though its computational cost is significant.[9]

-

Complete Active Space Methods (CASSCF/CASPT2): These are advanced multireference methods suitable for accurately describing bond-breaking and electronically complex situations.[9]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10]

-

Pople Basis Sets: Sets like 6-31G* and 6-311++G(d,p) are widely used. The 6-31G* basis set has been specifically extended to include atoms up to zinc.[10][11][12]

-

Correlation-Consistent Basis Sets: The cc-pVTZ and aug-cc-pVTZ basis sets are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy WFT calculations.[9]

-

Karlsruhe Basis Sets: The "def2" series, such as def2-SVP and def2-TZVP, are well-regarded for their performance across the periodic table.[10]

-

DGDZVP: This basis set has been effectively used in DFT studies on this compound and its complexes.[1]

Consideration of Relativistic Effects

For elements as heavy as zinc (Z=30), relativistic effects begin to influence electronic structure and chemical bonding.[13][14] These effects can be accounted for through various formalisms:

-

Douglas-Kroll-Hess (DKH): A widely used method that decouples the positive and negative energy states of the Dirac equation to a given order.[15]

-

Zeroth-Order Regular Approximation (ZORA): An alternative and computationally efficient method for including scalar relativistic effects.[15]

-

Exact Two-Component (X2C): A modern approach that has emerged as a highly promising and accurate method.[16][17]

When performing relativistic calculations, it is crucial to use basis sets that have been specifically contracted or designed for this purpose to avoid erroneous results.[15]

Key Calculated Properties of this compound

This section summarizes key quantitative data for this compound, comparing computational results with experimental values where available.

Molecular Geometry

This compound adopts a linear C-Zn-C geometry in the gas phase.[3] Computational methods are highly effective at reproducing the experimentally observed structural parameters.

| Parameter | Method/Basis Set | Calculated Value | Experimental Value |

| Zn-C Bond Length | B3LYP/DGDZVP | 1.962 Å[1] | 1.930(2) Å (Gas Phase)[3] |

| (Solid-State Calculation) | 1.933 Å[18] | 1.927(6) Å (Solid State)[3] | |

| C-Zn-C Bond Angle | B3LYP/DGDZVP | 180.0°[1] | Linear (Gas Phase)[3] |

| (Solid-State Calculation) | 180.0° (Strictly Linear)[18] | 178.2(6)° (Solid State, β-phase)[18] |

Vibrational Frequencies

Frequency calculations are essential for characterizing stationary points on the potential energy surface and for predicting IR and Raman spectra. DFT calculations tend to overestimate vibrational frequencies, and a scaling factor (often around 0.9) is sometimes applied to improve agreement with experimental data.[1][19]

| Vibrational Mode | Method/Basis Set | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Zn-C Asymmetric Stretch | B3LYP/DGDZVP | (Not specified in source) | ~613 cm⁻¹ |

| Zn-C Symmetric Stretch | B3LYP/DGDZVP | (Not specified in source) | ~515 cm⁻¹ |

| CH₃ Rock | B3LYP/DGDZVP | (Not specified in source) | ~660 cm⁻¹ |

| Symmetric Methyl Deformation (ν₂) (Cation) | (Not specified) | (Not specified) | 1086 cm⁻¹[20] |

Note: The provided search results frequently reference calculations on this compound complexes rather than isolated this compound, hence the specific calculated values for the parent molecule's key stretches are not detailed in those sources. The experimental values are well-established reference points.

Bond Dissociation Energy (BDE)

The Zn-C bond dissociation energy is a critical measure of bond strength and reactivity. Calculations require accurate energies for the parent molecule and its dissociation fragments. The primary dissociation pathway is the homolytic cleavage of one Zn-C bond.

Reaction: (CH₃)₂Zn → •ZnCH₃ + •CH₃

| Method/Basis Set | Calculated Heat of Formation (ΔH_f) of Zn(CH₃)₂ (kcal/mol) |

| TPSSTPSS/cc-pVTZ | 14.1[9] |

| TPSSKCIS/cc-pVTZ | 14.4[9] |

| B3LYP/cc-pVTZ | 18.0[9] |

| MP2/cc-pVTZ | 19.3[9] |

| CCSD/cc-pVTZ | 19.0[9] |

| Experimental Value | 12.6 [9] |

Note: BDE values are derived from the heats of formation of the reactant and products. The table shows the accuracy of various methods in calculating the heat of formation for the parent molecule, which is the most critical component. The TPSSTPSS functional shows excellent agreement with the experimental value.[9] Computational studies confirm that the M-C bond strength for Group 12 elements follows the trend Zn > Cd > Hg.[21]

Standardized Computational Protocols

This section provides detailed, step-by-step methodologies for performing key calculations on this compound.

Protocol for Geometry Optimization and Frequency Calculation

This workflow is fundamental for finding the stable structure of a molecule and confirming its nature as an energy minimum.

-

Construct Initial Geometry: Build a 3D model of this compound, Zn(CH₃)₂. A linear C-Zn-C arrangement is a suitable starting point.

-

Select Level of Theory: Choose a DFT functional and basis set (e.g., B3LYP/def2-SVP) appropriate for the research question and available computational resources.

-

Perform Geometry Optimization: Run a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to find a stationary point on the potential energy surface where the forces on all atoms are near zero.

-

Perform Frequency Calculation: Using the optimized geometry from the previous step, run a frequency (or vibrational) analysis. This calculation computes the second derivatives of the energy with respect to atomic positions.

-

Verify Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

-

Analyze Output: Extract the optimized geometric parameters (bond lengths, angles) and the calculated vibrational frequencies and their corresponding atomic motions.

Protocol for Bond Dissociation Energy (BDE) Calculation

This protocol outlines the procedure for calculating the energy required to cleave the first Zn-C bond.

-

Calculate Reactant Energy: Perform the full geometry optimization and frequency calculation for the parent this compound molecule (Zn(CH₃)₂) as described in Protocol 4.1. Ensure the multiplicity is set to Singlet.

-

Calculate Product Energies: Perform separate geometry optimization and frequency calculations for the dissociation products:

-

The methyl radical (•CH₃).

-

The zinc-methyl radical (•ZnCH₃).

-

Crucially, the multiplicity for both radical species must be set to Doublet. [22]

-

-

Extract Zero-Point Corrected Energies: From the output of each frequency calculation, obtain the total electronic energy including the zero-point vibrational energy (ZPVE) correction for all three species (Zn(CH₃)₂, •CH₃, and •ZnCH₃).

-

Compute the BDE: Calculate the BDE at 0 K using the following formula: BDE = [E(•CH₃) + E(•ZnCH₃)] - E(Zn(CH₃)₂)

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of computational workflows and the logical dependencies between different theoretical choices.

Caption: A workflow diagram illustrating the standard procedure for geometry optimization and frequency analysis in a quantum chemical calculation.

Caption: Logical diagram showing how the choice of computational method and basis set impacts the trade-off between accuracy and computational cost.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Calculation of Heats of Formation for Zn Complexes: Comparison of Density Functional Theory, Second Order Perturbation Theory, Coupled-Cluster and Complete Active Space Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. scispace.com [scispace.com]

- 13. molcas.org [molcas.org]

- 14. users.df.uba.ar [users.df.uba.ar]

- 15. Relativistic all-electron approximations - NWChem [nwchemgit.github.io]

- 16. arxiv.org [arxiv.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. The Solid-State Structures of this compound and Diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. joaquinbarroso.com [joaquinbarroso.com]

Spectroscopic Characterization of Dimethylzinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of dimethylzinc (Zn(CH₃)₂), a highly reactive and pyrophoric organometallic compound. A thorough understanding of its spectroscopic properties is crucial for its application in organic synthesis and materials science. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data and provides detailed experimental protocols for sample handling and analysis, with a strong emphasis on safety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Due to the high symmetry of the molecule (D₃d point group in its staggered conformation), the ¹H and ¹³C NMR spectra are relatively simple.

Quantitative NMR Data

The following table summarizes the experimental NMR spectroscopic data for this compound.

| Nucleus | Chemical Shift (δ) [ppm] | Solvent | Reference |

| ¹H | ~ -0.5 | C₆D₆ | TMS |

| ¹³C | ~ -10.5 | C₆D₆ | TMS |

Note: Chemical shifts can be influenced by solvent, concentration, and temperature.

Experimental Protocol for NMR Analysis

Given that this compound is pyrophoric and reacts violently with water and oxygen, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Materials:

-

This compound (typically as a solution in an inert solvent like heptane (B126788) or toluene)

-

Deuterated solvent (e.g., benzene-d₆), dried over a suitable drying agent (e.g., molecular sieves or potassium mirror) and thoroughly degassed.

-

NMR tube with a sealable cap (e.g., a J. Young valve NMR tube)

-

Gas-tight syringes and needles

-

Schlenk line or glovebox

-

Internal standard (e.g., tetramethylsilane (B1202638) - TMS), if required.

Procedure:

-

Preparation of the NMR Tube: The J. Young valve NMR tube must be thoroughly dried in an oven at >100 °C for several hours and then allowed to cool under vacuum or in a desiccator.

-

Solvent Transfer: Under an inert atmosphere, transfer the required volume (typically 0.5-0.7 mL) of the dried, degassed deuterated solvent into the NMR tube using a gas-tight syringe.

-

Sample Transfer:

-

Using a Glovebox: Inside the glovebox, carefully add a small, accurately measured amount of the this compound solution to the solvent in the NMR tube using a microsyringe. Seal the NMR tube with the J. Young valve.

-

Using a Schlenk Line: Attach the NMR tube to the Schlenk line via an adapter. Evacuate and backfill the tube with inert gas three times. Using a gas-tight syringe, draw up the desired volume of the this compound solution. Quickly and carefully inject the sample into the NMR tube through a septum or by briefly removing the cap under a positive pressure of inert gas. Reseal the tube immediately.

-

-

Homogenization: Gently invert the sealed NMR tube several times to ensure the sample is thoroughly mixed.

-

Data Acquisition: The sample is now ready for analysis. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the C-H and Zn-C bonds in this compound. The linear C-Zn-C structure of the molecule influences its vibrational spectrum.

Quantitative IR Data

The following table summarizes the major vibrational frequencies and their assignments for gaseous this compound.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2988 | Strong | ν₉ (E') - CH₃ asymmetric stretch |

| 2912 | Strong | ν₁ (A₁') - CH₃ symmetric stretch |

| 1441 | Medium | ν₁₀ (E') - CH₃ asymmetric deformation |

| 1183 | Strong | ν₂ (A₁') - CH₃ symmetric deformation |

| 700 | Very Strong | ν₁₁ (E') - CH₃ rock |

| 613 | Strong | ν₆ (A₂") - CH₃ rock |

| 513 | Medium | ν₃ (A₁') - Zn-C symmetric stretch |

Experimental Protocol for IR Analysis

Analyzing a pyrophoric liquid like this compound by IR spectroscopy requires specialized sample cells and handling techniques to prevent exposure to air. The analysis can be performed on the neat liquid or a solution in a dry, IR-transparent solvent (e.g., hexane).

Materials:

-

This compound solution

-

Dry, IR-transparent solvent (e.g., hexane), if preparing a solution

-

Airtight, liquid-tight IR cell (e.g., a sealed cell with KBr or NaCl windows and Luer-lock ports)

-

Gas-tight syringes and needles

-

Glovebox or Schlenk line

Procedure:

-

Cell Preparation: Ensure the IR cell is scrupulously clean and dry. If necessary, dry the cell in an oven and cool it under an inert atmosphere.

-

Sample Loading (in a Glovebox):

-

Inside a glovebox, use a gas-tight syringe to draw up the this compound solution.

-

Inject the solution into the IR cell through one of the ports until the cell is filled.

-

Seal the ports securely.

-

-

Sample Loading (using a Schlenk line):

-

Connect the inlet port of the IR cell to a source of inert gas and the outlet port to a bubbler.

-

Flush the cell with inert gas to remove any air and moisture.

-

Using a gas-tight syringe, inject the this compound solution into the inlet port while maintaining a positive pressure of inert gas.

-

Once the cell is filled, stop the flow and seal both ports.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean IR cell (or the cell filled with the pure solvent if a solution is being analyzed).

-

Place the sample-filled cell in the spectrometer and acquire the IR spectrum.

-

Subtract the background spectrum from the sample spectrum to obtain the spectrum of this compound.

-

-